molecular formula C6H12O B035064 2-Cyclopropylpropan-2-ol CAS No. 930-39-2

2-Cyclopropylpropan-2-ol

Cat. No. B035064
CAS RN: 930-39-2
M. Wt: 100.16 g/mol
InChI Key: ITQVACMQJLOIDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Cyclopropylpropan-2-ol often involves the use of cyclopropane derivatives as key intermediates. One method involves the reductive cascade cyclization of but-3-enyl but-3-enoates mediated by allylSmBr/HMPA/CuCl2·2H2O, leading to the construction of structurally interesting bridged bicyclic tertiary alcohols, including 2-(2-hydroxyalkyl)cyclopropanols (Shen et al., 2015). Another approach for cyclopropane synthesis is the iron-catalyzed synthesis of cyclopropyl halides, which are key building blocks for various fine chemicals and pharmaceuticals (Grupe & Jacobi von Wangelin, 2013).

Molecular Structure Analysis

The molecular structure of cyclopropyl-containing compounds is characterized by the coplanarity of the three carbon atoms in the cyclopropane ring, relatively shorter C-C bonds, and enhanced π-character of these bonds. These features contribute to the unique reactivity and stability of the cyclopropyl group in chemical reactions (Talele, 2016).

Chemical Reactions and Properties

Cyclopropyl groups are involved in a variety of chemical reactions, including cycloadditions, cyclopropanations, and radical-mediated transformations. The cyclopropyl fragment is a versatile player in preclinical/clinical drug molecules, enhancing potency and reducing off-target effects due to its structural and electronic properties (Talele, 2016).

Scientific Research Applications

  • Enhancing Drug Potency and Reducing Off-Target Effects : The cyclopropyl ring, a key component in 2-Cyclopropylpropan-2-ol, is known to enhance the potency of drugs, reduce off-target effects, and improve drug development overall. This is particularly important in addressing multiple challenges in drug design and development (Talele, 2016).

  • Improving Chemical Reaction Productivity : In the realm of chemical synthesis, employing a mixture protocol in asymmetric cyclopropanation of allyl alcohols, a process likely involving 2-Cyclopropylpropan-2-ol, can enhance productivity and efficiency, leading to reduced hazard and effort in chemical reactions (Turnbull, 1997).

  • Antiprotozoal Activity : Compounds like 4-aminobicyclo[2.2.2]octan-2-ols demonstrate potential antiprotozoal activity against pathogens such as Trypanosoma b. rhodesiense and Plasmodium falciparum, indicating potential applications in malaria therapy (Seebacher et al., 2006).

  • Opioid Receptor Antagonist Activity : Cyprodime, a selective mu opioid receptor antagonist, has shown potent activity both in vivo and in vitro, demonstrating the medical relevance of 2-Cyclopropylpropan-2-ol derivatives (Schmidhammer et al., 1989).

  • Synthesis of Bioactive Histamine Analogues : The development of chiral cyclopropane units based on 2-Cyclopropylpropan-2-ol helps in creating conformationally restricted analogues of histamine, which can enhance biological activity and enable new bioactive conformations (Kazuta et al., 2002).

  • Drug Discovery for COVID-19 : A study identified compounds with potential as anti-SARS-CoV-2 molecules, indicating the significance of compounds related to 2-Cyclopropylpropan-2-ol in the development of treatments for COVID-19 (Qamar et al., 2020).

  • Antimalarial Activity : Synthesized compounds related to 2-Cyclopropylpropan-2-ol have shown moderate antimalarial activity, particularly against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum (D’hooghe et al., 2011).

  • Photoreduction in Chemical Synthesis : The photoreduction of cyclopropane- and cyclobutane-carbaldehydes in propan-2-ol, closely related to 2-Cyclopropylpropan-2-ol, leads to the formation of various photoproducts, demonstrating its utility in photochemical processes (Funke & Cerfontain, 1976).

properties

IUPAC Name

2-cyclopropylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-6(2,7)5-3-4-5/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQVACMQJLOIDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00306675
Record name 2-cyclopropylpropan-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylpropan-2-ol

CAS RN

930-39-2
Record name 2-Cyclopropyl-2-propanol
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Record name 2-cyclopropylpropan-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CYCLOPROPYL-2-PROPANOL
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Record name 2-Cyclopropyl-2-propanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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